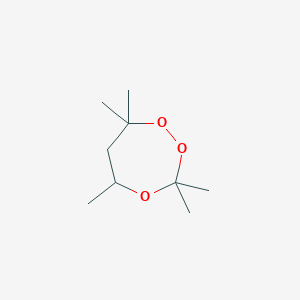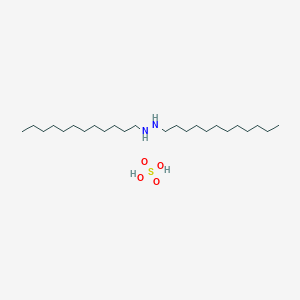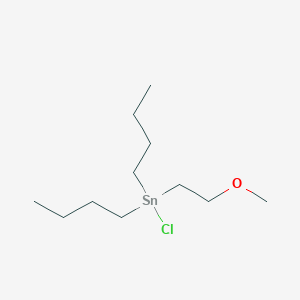![molecular formula C26H19BrO B14258490 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran CAS No. 369380-96-1](/img/structure/B14258490.png)
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran is an organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and introduce hydrogen in its place.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran has several applications in scientific research:
Materials Science: Due to its photochromic properties, it is used in the development of smart materials that change color in response to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be studied using spectroscopic techniques .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Lacks the bromomethyl group but shares the naphthopyran core.
5-(Chloromethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran makes it more reactive in substitution reactions compared to its analogs.
Propiedades
Número CAS |
369380-96-1 |
|---|---|
Fórmula molecular |
C26H19BrO |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3,3-diphenylbenzo[f]chromene |
InChI |
InChI=1S/C26H19BrO/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,18H2 |
Clave InChI |
UKSRLHMOFJRUDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CBr)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
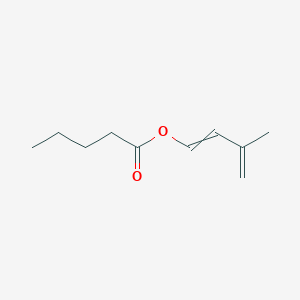

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
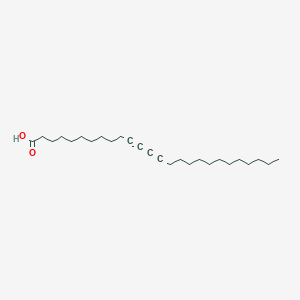
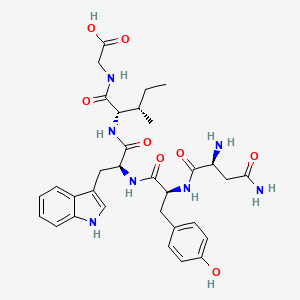
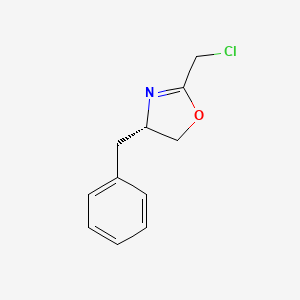

![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
